Cas no 6455-40-9 (4-(Bromomethyl)-1,2-oxazole)

4-(ブロモメチル)-1,2-オキサゾールは、有機合成において重要な中間体として利用されるヘテロ環化合物です。ブロモメチル基の高い反応性により、パラジウムカップリング反応や求核置換反応など、多様な変換が可能です。特に医薬品や農薬の合成において、分子骨格の構築に有用です。オキサゾール環は生体活性化合物に頻出する構造単位であり、本化合物はその導入を簡便に行える点が特徴です。取り扱いには適切な保護具が必要ですが、安定性が比較的高く、合成操作が容易な点も利点です。

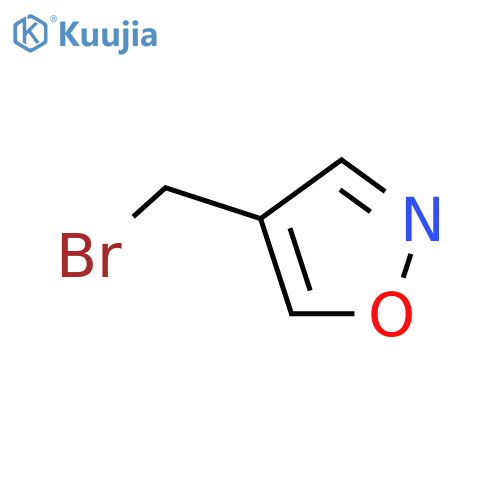

4-(Bromomethyl)-1,2-oxazole structure

商品名:4-(Bromomethyl)-1,2-oxazole

4-(Bromomethyl)-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- Isoxazole,4-(bromomethyl)-

- 4-(bromomethyl)-1,2-oxazole

- 4-(bromomethyl)isoxazole

- 4-Brom-methyl-isoxazol

- 4-bromomethylisoxazole

- Isoxazole,4-(bromomethyl)

- 4-Bromomethyl-isoxazole

- DTXSID60475896

- Benzene, 1-ethynyl-3,5-dimethyl-

- BS-12730

- MFCD08234679

- FT-0731938

- 6455-40-9

- EN300-50356

- 4-(Bromomethyl)isoxazole, AldrichCPR

- AKOS006228938

- BTMCLIBWYKFYNQ-UHFFFAOYSA-N

- Isoxazole, 4-(bromomethyl)-

- SCHEMBL6833847

- DB-003462

- 4-(Bromomethyl)-1,2-oxazole

-

- MDL: MFCD08234679

- インチ: InChI=1S/C4H4BrNO/c5-1-4-2-6-7-3-4/h2-3H,1H2

- InChIKey: BTMCLIBWYKFYNQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NO1)CBr

計算された属性

- せいみつぶんしりょう: 160.94800

- どういたいしつりょう: 160.94763g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 59.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- PSA: 26.03000

- LogP: 1.56950

4-(Bromomethyl)-1,2-oxazole セキュリティ情報

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: 26

-

危険物標識:

4-(Bromomethyl)-1,2-oxazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Bromomethyl)-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-50356-0.05g |

4-(bromomethyl)-1,2-oxazole |

6455-40-9 | 92% | 0.05g |

$202.0 | 2023-02-10 | |

| Enamine | EN300-50356-1.0g |

4-(bromomethyl)-1,2-oxazole |

6455-40-9 | 92% | 1.0g |

$871.0 | 2023-02-10 | |

| TRC | B681798-250mg |

4-(Bromomethyl)-1,2-oxazole |

6455-40-9 | 250mg |

$ 275.00 | 2022-06-06 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0662-5g |

4-Bromomethyl-isoxazole |

6455-40-9 | 97% | 5g |

¥24220.71 | 2025-01-20 | |

| eNovation Chemicals LLC | Y1128334-100mg |

4-Bromomethyl-isoxazole |

6455-40-9 | 95% | 100mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1128334-5g |

4-Bromomethyl-isoxazole |

6455-40-9 | 95% | 5g |

$3100 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0662-100mg |

4-Bromomethyl-isoxazole |

6455-40-9 | 97% | 100mg |

¥2605.69 | 2025-01-20 | |

| eNovation Chemicals LLC | Y1128334-500mg |

4-Bromomethyl-isoxazole |

6455-40-9 | 95% | 500mg |

$555 | 2024-07-28 | |

| Enamine | EN300-50356-5.0g |

4-(bromomethyl)-1,2-oxazole |

6455-40-9 | 92% | 5.0g |

$2525.0 | 2023-02-10 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0662-500mg |

4-Bromomethyl-isoxazole |

6455-40-9 | 97% | 500mg |

2527.17CNY | 2021-07-19 |

4-(Bromomethyl)-1,2-oxazole 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

6455-40-9 (4-(Bromomethyl)-1,2-oxazole) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6455-40-9)4-(Bromomethyl)-1,2-oxazole

清らかである:99%

はかる:1g

価格 ($):517.0